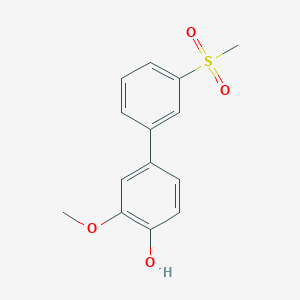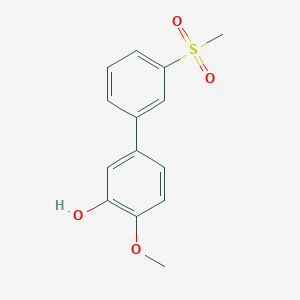
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3M2MP95) is a fluoro-substituted phenol derivative that has been studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry. In
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in organic reactions by forming a complex with the reactants and facilitating the reaction. In addition, it is believed to act as a fluorescent probe in the study of proteins and DNA by binding to specific sites on the molecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties due to its fluoro-substituted phenol structure. In addition, it has been shown to have antimicrobial activity against some bacteria and fungi.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. In addition, it is relatively easy to synthesize and can be purified using simple techniques. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and its mechanism of action is not yet fully understood.
Future Directions
There are many potential future directions for the use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research. It could be used to develop new pharmaceuticals or as a fluorescent probe in the study of proteins and DNA. In addition, further research could be done to investigate its potential antioxidant and anti-inflammatory properties. Finally, more research could be done to understand its mechanism of action and to determine the optimal conditions for its use in laboratory experiments.
Synthesis Methods
The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% involves the reaction of 4-fluoro-3-trifluoromethylphenol (4-F3M) with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for a period of 1-2 hours. After the reaction is complete, the product is isolated and purified by recrystallization or column chromatography.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used in the development of new pharmaceuticals and in the study of biochemical and physiological processes. In addition, it has been used as a fluorescent probe in the study of proteins and DNA.
properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(7-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBAMYQRGFXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685761 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261927-52-9 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
